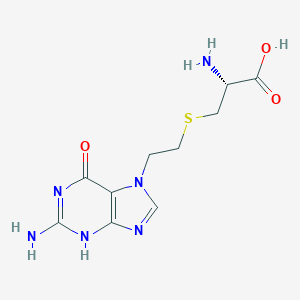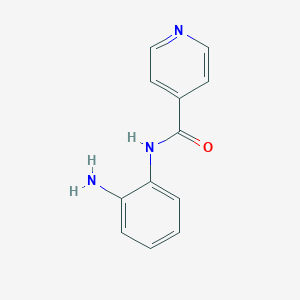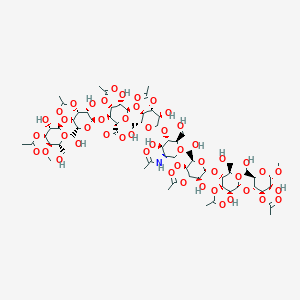![molecular formula C10H9N B025383 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine CAS No. 100190-88-3](/img/structure/B25383.png)
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine, also known as TMCP, is a cyclopropyl-containing heterocyclic compound that has gained significant interest in the field of medicinal chemistry due to its unique structure and potential therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine has shown potential in various scientific research applications, including drug discovery and development, as well as in the study of neurological disorders. 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine has been shown to have high affinity and selectivity for certain receptors, making it a promising candidate for drug development. Additionally, 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine has been shown to have potential therapeutic benefits in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine exerts its pharmacological effects by binding to specific receptors in the brain and central nervous system. Specifically, 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including neurotransmitter release, calcium signaling, and protein folding. By modulating the activity of the sigma-1 receptor, 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine may have potential therapeutic benefits in the treatment of neurological disorders.
Biochemical and Physiological Effects:
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of calcium influx, and modulation of protein folding. Additionally, 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine has been shown to have potential anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine has several advantages for use in lab experiments, including its high affinity and selectivity for certain receptors, as well as its potential therapeutic benefits in the treatment of neurological disorders. However, 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine also has several limitations, including the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine, including further investigation into its mechanism of action, potential therapeutic benefits in the treatment of neurological disorders, and potential side effects. Additionally, future research could focus on the development of novel 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine derivatives with improved pharmacological properties and reduced side effects. Finally, 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine could be further studied for its potential use as a tool compound for the study of sigma-1 receptor function and signaling.
Synthesemethoden
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine can be synthesized through a multi-step process involving the reaction of 4-methoxypyridine with cyclopropanecarbonyl chloride, followed by cyclization with sodium hydride in DMF. The resulting product can be purified through column chromatography to obtain pure 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine.
Eigenschaften
CAS-Nummer |
100190-88-3 |
|---|---|
Produktname |
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine |
Molekularformel |
C10H9N |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
10-azatetracyclo[5.4.0.02,4.03,6]undeca-1(7),8,10-triene |
InChI |
InChI=1S/C10H9N/c1-2-11-4-8-5(1)6-3-7-9(6)10(7)8/h1-2,4,6-7,9-10H,3H2 |
InChI-Schlüssel |
ILAPIKQWNJCFLQ-UHFFFAOYSA-N |
SMILES |
C1C2C3C1C4=C(C23)C=NC=C4 |
Kanonische SMILES |
C1C2C3C1C4=C(C23)C=NC=C4 |
Synonyme |
5,6-Methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine,5,5a,6,6a-tetrahydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B25311.png)
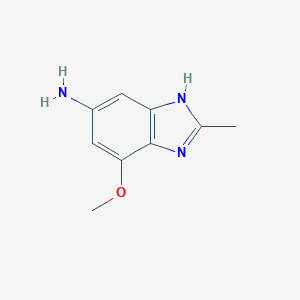
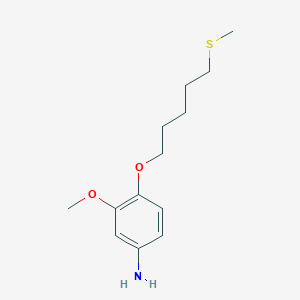
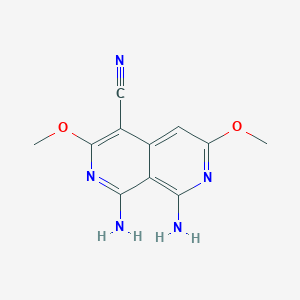
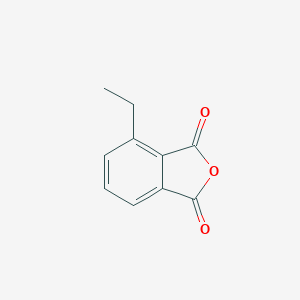
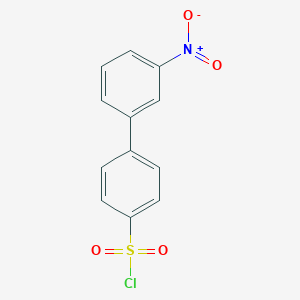
![9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene](/img/structure/B25320.png)

